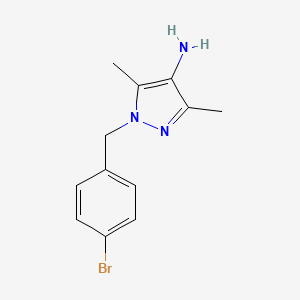
4-((6,7-dimethoxy-1-(3-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of quinazolinone, a class of organic compounds with a bicyclic structure containing a benzene ring fused to a quinazoline ring. Quinazolinones and their derivatives have been studied for their potential medicinal properties, including anticancer, anti-inflammatory, and antimicrobial activities .
Wissenschaftliche Forschungsanwendungen
Tumor Proliferation Imaging
4-((6,7-dimethoxy-1-(3-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide derivatives have been explored for their potential in imaging tumor proliferation. A study on N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-[^18F]fluoroethoxy)-5-methylbenzamide (18F-ISO-1), a derivative of the compound, evaluated its safety, dosimetry, and feasibility for PET imaging in patients with malignant neoplasms. The study found significant correlations between tumor uptake of 18F-ISO-1 and markers of cellular proliferation, suggesting the compound's potential in evaluating solid tumors' proliferative status (Dehdashti et al., 2013).
Sigma-2 Receptor Probing
Research on related derivatives, such as N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methyl-benzamide, has contributed to the understanding of sigma-2 receptors. These receptors play a role in cancer and neurodegenerative diseases. The compound showed high affinity for sigma-2 receptors, indicating its usefulness as a ligand for studying sigma-2 receptors in vitro, which could potentially lead to new therapeutic targets (Xu et al., 2005).
Quinazolinone Synthesis
The compound's framework has also been utilized in synthetic chemistry, particularly in developing new synthetic methods. For instance, a study on palladium-catalyzed domino reactions of o-aminobenzamides with benzyl alcohols in water demonstrated an innovative approach to constructing quinazolinones. This method involves N-benzylation, benzylic C-H amidation, and dehydrogenation, highlighting the compound's role in facilitating the synthesis of complex organic molecules (Hikawa et al., 2012).
Antioxidant Potential
Compounds derived from 4-((6,7-dimethoxy-1-(3-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide have been examined for their antioxidant capabilities. A study synthesizing quinazolin derivatives and evaluating their antioxidant activity against DPPH and Nitric oxide (NO) radicals found some derivatives to exhibit significant scavenging capacity. This suggests the compound's derivatives might hold potential as antioxidants in pharmaceutical and nutraceutical applications (Al-azawi, 2016).
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
1189923-31-6 |
|---|---|
Produktname |
4-((6,7-dimethoxy-1-(3-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide |
Molekularformel |
C29H31N3O5 |
Molekulargewicht |
501.583 |
IUPAC-Name |
4-[[6,7-dimethoxy-1-[(3-methylphenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C29H31N3O5/c1-18(2)30-27(33)22-11-9-20(10-12-22)16-32-28(34)23-14-25(36-4)26(37-5)15-24(23)31(29(32)35)17-21-8-6-7-19(3)13-21/h6-15,18H,16-17H2,1-5H3,(H,30,33) |
InChI-Schlüssel |
PZNIZLLRKDFUHU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CN2C3=CC(=C(C=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NC(C)C)OC)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



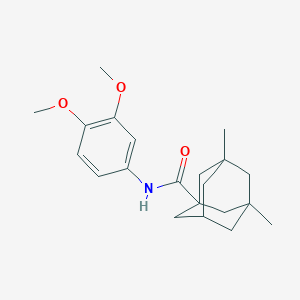
![(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione](/img/structure/B2579100.png)
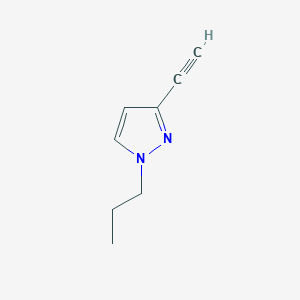
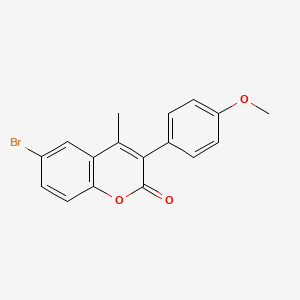
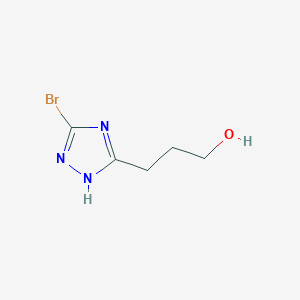
![2-{1-[(Methylsulfanyl)methyl]cyclopropyl}ethan-1-amine](/img/structure/B2579106.png)
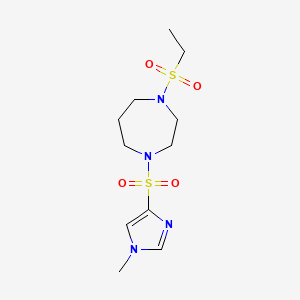
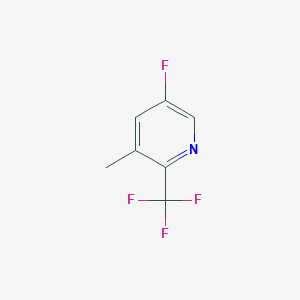

![2-cyclopentyl-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2579110.png)
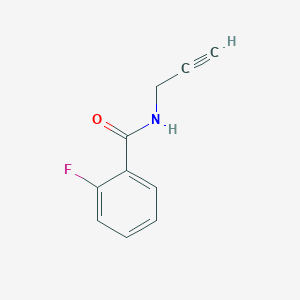
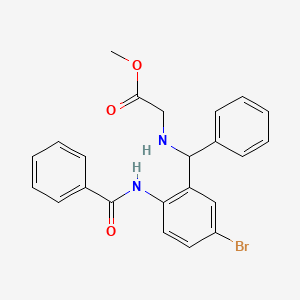
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2579120.png)
